molecular formula C18H14N4O B2358191 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine CAS No. 478692-83-0

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine

Cat. No. B2358191
CAS RN: 478692-83-0
M. Wt: 302.337
InChI Key: HQQXGHPTBZQCAG-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-aminopyrimidine . It has been studied for its antitrypanosomal and antiplasmodial activities . The compound was prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from acyclic materials, benzylidene acetones and ammonium thiocyanates, the process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring attached to a benzoxazole ring via an amine group . The benzoxazole ring is further substituted with a methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

1. Crystal Structure and DFT Studies

The crystal structure of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, has been analyzed. This study provides insights into its molecular conformation, supramolecular chain formation, and electrostatic potential surfaces. These characteristics are important for understanding the biological activity and chemical reactivity of the compound (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

2. Antibacterial and Antifungal Activities

Various derivatives of pyrimidine, similar to the compound , have shown significant antibacterial and antifungal activities. These studies highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007), (Patel & Patel, 2017).

3. Insecticidal and Antimicrobial Potentials

Studies on pyrimidine-linked pyrazole heterocyclics, which are structurally related to the compound , have shown promising insecticidal and antimicrobial potentials. This suggests potential applications in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).

4. Apoptosis Induction

Some pyrimidine derivatives have been identified as potent apoptosis inducers, particularly in cancer research. This suggests a role for these compounds in developing new cancer therapies (Kemnitzer et al., 2009).

Future Directions

The future directions for this compound could involve further studies on its antitrypanosomal and antiplasmodial activities . Additionally, more research could be done to explore its potential applications in other areas of medicinal chemistry.

properties

IUPAC Name

4-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-11-2-4-12(5-3-11)17-14-10-13(6-7-16(14)22-23-17)15-8-9-20-18(19)21-15/h2-10H,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQXGHPTBZQCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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